molecular formula C13H13N3O2 B5577818 5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile

5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile

Cat. No. B5577818
M. Wt: 243.26 g/mol
InChI Key: RYLIHFOWBWMVHD-UHFFFAOYSA-N
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Description

The compound 5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile is likely to be of interest due to its structural uniqueness and potential applicability in various fields such as materials science, pharmaceuticals, and organic chemistry. Compounds with similar structures have been explored for their diverse biological activities and chemical properties.

Synthesis Analysis

Synthesis of compounds closely related to 5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. For example, derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole have been synthesized through a series of reactions starting from basic triazole scaffolds and modifying them with various substituents to achieve desired properties (Bekircan et al., 2008).

Scientific Research Applications

Antimicrobial and Anticancer Applications

Research indicates that derivatives of 1,2,4-triazole, which share structural similarities with "5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile", exhibit significant antimicrobial and anticancer activities. For instance, Bektaş et al. (2010) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating good to moderate antimicrobial activities against various microorganisms. Similarly, Bekircan et al. (2008) explored the anticancer potential of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives against a panel of cancer cell lines, revealing promising results (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010; Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Corrosion Inhibition

In the field of materials science, pyranopyrazole derivatives, which are structurally related to the compound of interest, have been investigated for their corrosion inhibition performance. Yadav et al. (2016) synthesized two pyranopyrazole derivatives and assessed their efficacy as inhibitors for mild steel corrosion in HCl solution. The study found high inhibition efficiencies, suggesting potential applications in protecting metals from corrosion (Yadav, Gope, Kumari, & Yadav, 2016).

Molecular and Structural Studies

The molecular structure and properties of compounds related to "5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile" have also been subjects of interest. Şahin et al. (2011) conducted X-ray diffraction and density functional theory (DFT) studies on a similar compound, providing insights into its structural characteristics and potential for forming hydrogen bonds, which is crucial for understanding its interactions with biological molecules (Șahin, Onur, Kantar, Cihan, Bekircan, Olcay, Şaşmaz, Selami, & Buyukgungor, Orhan, 2011).

Potential Inhibitors of HIV-1

Larsen et al. (1999) explored the synthesis of triazenopyrazole derivatives as potential inhibitors of HIV-1, indicating the therapeutic potential of compounds with similar structures in treating viral infections (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile” would require appropriate safety precautions. It’s important to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for research on this compound would likely depend on its intended application. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-2-methyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-16-12(7-14)13(18-9)15-8-10-3-5-11(17-2)6-4-10/h3-6,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLIHFOWBWMVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NCC2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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